molecular formula C8H5F4NO3 B6266227 2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid CAS No. 1805276-81-6

2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid

Cat. No. B6266227
CAS RN: 1805276-81-6
M. Wt: 239.1
InChI Key:
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Description

2-Amino-3-fluoro-4-(trifluoromethoxy)benzoic acid, also known as 3-fluoro-4-trifluoromethoxybenzoic acid or FTFMBA, is a fluorinated benzoic acid derivative used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and organic solvents. FTFMBA is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and synthetic intermediates. It can also be used as a starting material for the synthesis of biologically active compounds, such as antiviral agents, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

FTFMBA has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and synthetic intermediates. It has also been used as a starting material for the synthesis of biologically active compounds, such as antiviral agents, antibiotics, and anti-inflammatory drugs. In addition, FTFMBA has been used as a reagent in the synthesis of fluorinated polymers, as a catalyst in the synthesis of polymers, and as a catalyst in the synthesis of fluorinated polymers.

Mechanism of Action

FTFMBA acts as an acid in the synthesis of fluorinated polymers. It is believed to form a complex with the polymer, which then acts as a catalyst for the polymerization reaction. This reaction is believed to involve the formation of a covalent bond between the fluorinated benzoic acid derivative and the polymer. This covalent bond is believed to be responsible for the increased rate of polymerization.
Biochemical and Physiological Effects
FTFMBA has been found to be non-toxic and non-irritating to the skin and mucous membranes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, FTFMBA has been found to be non-toxic to aquatic organisms, and it has been found to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

FTFMBA has several advantages for use in laboratory experiments. It is a stable, low-cost reagent that is readily available and easy to use. It is also non-toxic, non-irritating, and non-mutagenic, making it safe to use in laboratory experiments. However, FTFMBA is not very soluble in water, which can limit its use in some applications.

Future Directions

There are several potential future directions for the use of FTFMBA. It could be used as a starting material for the synthesis of fluorinated polymers with improved properties, such as increased solubility or increased stability. It could also be used as a catalyst for the synthesis of fluorinated polymers with improved properties, such as increased solubility or increased stability. In addition, FTFMBA could be used as a starting material for the synthesis of biologically active compounds, such as antiviral agents, antibiotics, and anti-inflammatory drugs. Finally, FTFMBA could be used as a reagent in the synthesis of fluorinated polymers with improved properties, such as increased solubility or increased stability.

Synthesis Methods

FTFMBA can be synthesized by a variety of methods, including the reaction of 2-amino-3-fluoro-4-bromobenzoic acid with trifluoromethanesulfonic acid in anhydrous acetonitrile, the reaction of 2-amino-3-fluoro-4-chlorobenzoic acid with trifluoromethanesulfonic anhydride in anhydrous acetonitrile, and the reaction of 2-amino-3-fluoro-4-iodobenzoic acid with trifluoromethanesulfonic anhydride in anhydrous acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid involves the introduction of a fluoro group and a trifluoromethoxy group onto a benzoic acid molecule, followed by the addition of an amino group at the 2-position.", "Starting Materials": [ "3,4-dihydroxybenzoic acid", "fluorine gas", "trifluoromethanol", "thionyl chloride", "ammonia" ], "Reaction": [ "Conversion of 3,4-dihydroxybenzoic acid to 3-fluoro-4-hydroxybenzoic acid via electrophilic substitution with fluorine gas in the presence of a catalyst", "Conversion of 3-fluoro-4-hydroxybenzoic acid to 3-fluoro-4-(trifluoromethoxy)benzoic acid via nucleophilic substitution with trifluoromethanol in the presence of a base", "Conversion of 3-fluoro-4-(trifluoromethoxy)benzoic acid to 2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid via reaction with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to introduce the amino group at the 2-position" ] }

CAS RN

1805276-81-6

Molecular Formula

C8H5F4NO3

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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